6-Fluoro-2-phenylchroman-4-one
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Overview
Description
Preparation Methods
The synthesis of 6-Fluoro-2-phenylchroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of p-toluenesulfonic acid as a catalyst . This one-pot reaction yields the desired fluorinated chroman-4-one derivative. Industrial production methods may involve similar synthetic routes but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
6-Fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial activities.
Medicine: Explored for its neuroprotective, cardioprotective, and anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interacting with viral enzymes . Its neuroprotective effects could be due to its antioxidant properties, which help in reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
6-Fluoro-2-phenylchroman-4-one can be compared with other similar compounds such as:
2-Phenylchroman-4-one: The non-fluorinated parent compound, which has similar biological activities but may differ in potency and specificity.
6,8-Difluoro-2-phenylchroman-4-one: A derivative with two fluorine atoms, which may exhibit enhanced biological activity compared to the mono-fluorinated compound.
Thiochroman-4-one derivatives: These compounds show similar biological activities and can be considered potential scaffolds for drug development.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H11FO2 |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
6-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
XDQCOYNAAQQMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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